An In-depth Technical Guide to Disodium Succinate: Chemical Properties and Applications
An In-depth Technical Guide to Disodium Succinate: Chemical Properties and Applications
Disodium (B8443419) succinate (B1194679), the sodium salt of succinic acid, is a versatile dicarboxylate salt with significant applications across the food, pharmaceutical, and chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, details its primary uses, and outlines key experimental protocols related to its synthesis and analysis.
Chemical and Physical Properties
Disodium succinate is a white crystalline powder or granule that is odorless and possesses a characteristic shellfish-like flavor.[1][2][3] It is available in both anhydrous (CAS No. 150-90-3) and hexahydrate (CAS No. 6106-21-4) forms.[4] The anhydrous form is approximately 1.5 times more potent in flavor enhancement than the hexahydrate form.[4] The hexahydrate variant converts to the anhydrous form upon heating to 120°C.
The following table summarizes the key quantitative properties of anhydrous disodium succinate:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄Na₂O₄ | |
| Molecular Weight | 162.05 g/mol | |
| Appearance | White crystalline powder or granules | |
| Melting Point | >300 °C (decomposes) | |
| Density | 1.46 - 1.88 g/cm³ | |
| Solubility in Water | 350 g/L (20°C); 35 g/100mL (65°C) | |
| Solubility in Ethanol | Insoluble | |
| pH (Aqueous Solution) | 7.0 - 9.0 (100 g/L at 20°C) | |
| Taste Threshold | 0.03% |
Core Applications
Disodium succinate's unique properties make it a valuable component in various industrial and research settings.
In the food sector, disodium succinate is widely recognized for its role as a flavor enhancer and acidity regulator. It is considered Generally Recognized as Safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA).
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Flavor Enhancement : It imparts a distinct savory and seafood-like (umami) taste. It works synergistically with other umami compounds like monosodium glutamate (B1630785) (MSG) and disodium 5'-ribonucleotides (I+G), amplifying the overall savory flavor profile and allowing for reduced sodium content. This makes it a common ingredient in seasonings, sauces, soups, instant noodles, processed meats, and snack foods.
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Acidity Regulation and Buffering : As a salt of a weak acid and a strong base, it acts as a buffering agent to maintain a stable pH in food products. This property helps to prevent undesirable changes in taste and texture, inhibit microbial growth, and extend shelf life.
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Flavor Masking : It can inhibit unpleasant tastes such as excessive saltiness, bitterness, or sourness, leading to a more balanced and palatable product.
Disodium succinate serves several critical functions in pharmaceutical formulations and bioprocessing.
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Excipient and Stabilizer : It is used as a buffering agent and stabilizer in injectable drug formulations, vaccines, and biologics like monoclonal antibodies. Succinate buffers are known to cause less pain at the injection site.
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Cell Culture Media : In bioprocessing, it is used as a component of cell culture media, where it serves as a carbon source for energy, stimulates cell growth, and regulates pH.
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Topical Preparations : The hexahydrate form is used as an ingredient in topical preparations for the treatment of cataracts.
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Cosmetics : Used as a buffering agent in various cosmetic and personal care product formulations.
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Laboratory Reagent : Employed in the preparation of buffer solutions for analytical purposes, such as the quantitative analysis of auxins.
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Chemical Synthesis : Acts as a reagent in the synthesis of other chemical compounds, such as cadmium sulfide (B99878) nanoparticles.
Experimental Protocols
Disodium succinate is commercially produced by the neutralization of succinic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.
Objective: To synthesize disodium succinate via acid-base neutralization.
Materials:
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Succinic Acid (C₄H₆O₄)
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Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution (20-40% w/w)
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Deionized Water
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Activated Carbon
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Reaction vessel with heating and stirring capabilities
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pH meter
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Filtration apparatus
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Crystallization vessel
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Drying oven or spray dryer
Procedure:
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Reaction Setup: Heat the sodium carbonate or sodium hydroxide solution (20-40%) to a temperature between 60-90°C in the reaction vessel under constant stirring.
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Neutralization: Slowly add the stoichiometric amount of succinic acid to the heated alkaline solution. Ensure the sodium base is in slight excess to favor the formation of the disodium salt over the monosodium salt.
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Reaction Completion: Continue stirring the mixture for approximately 2 hours after all the succinic acid has been added. Monitor the reaction and confirm the final pH of the solution is between 7.0 and 9.0.
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Decolorization and Purification: Add a small amount of activated carbon to the solution to decolorize it. Heat the mixture to 70-110°C and perform a hot filtration to remove the activated carbon and any other impurities.
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Crystallization/Drying:
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For Crystalline (Hexahydrate) Form: Cool the hot filtrate at room temperature to induce crystallization. The resulting crystals are then separated by filtration or centrifugation and dried.
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For Anhydrous Form: The filtrate can be directly processed using a spray dryer with an inlet temperature of 170-200°C and an outlet temperature of 85-100°C to obtain a fine powder.
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Objective: To prepare a buffer solution for laboratory use, such as for the quantitative analysis of auxins.
Materials:
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Disodium Succinate (C₄H₄Na₂O₄)
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Succinic Acid (C₄H₆O₄)
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Deionized Water
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pH meter
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Volumetric flasks and pipettes
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Magnetic stirrer and stir bar
Procedure:
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Determine Buffer Parameters: Decide on the desired pH and concentration of the buffer. The pKa values for succinic acid are approximately 4.2 and 5.6. The effective buffering range for a succinate buffer is typically between pH 3.2-6.6.
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Calculate Component Masses: Use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to calculate the required molar ratio of the conjugate base (succinate) to the weak acid (succinic acid). For a target pH, you will be mixing solutions of succinic acid and disodium succinate.
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Prepare Stock Solutions: Prepare separate stock solutions of succinic acid and disodium succinate of a known concentration (e.g., 0.1 M) in deionized water.
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Mix Components: In a clean beaker on a magnetic stirrer, combine the calculated volumes of the succinic acid and disodium succinate stock solutions to achieve the target pH.
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Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add small volumes of the acid or base stock solution until the exact target pH is reached.
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Final Volume: Transfer the final buffer solution to a volumetric flask and add deionized water to reach the desired final volume. Mix thoroughly. The buffer is now ready for use in experimental applications.
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships involving disodium succinate.
